molecular formula C22H16Cl2N4O B2937966 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 302936-98-7

2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2937966
CAS No.: 302936-98-7
M. Wt: 423.3
InChI Key: PKJCEFXWDHYIHI-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted with two 4-chlorophenyl groups and a methyl moiety. This heterocyclic framework is structurally analogous to bioactive pyrimidine derivatives, which are often explored for antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

IUPAC Name

2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O/c1-14-2-11-20-27-21(26-18-9-5-16(24)6-10-18)19(22(29)28(20)13-14)12-25-17-7-3-15(23)4-8-17/h2-13,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJCEFXWDHYIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with 2-chloro-3-formylquinoline in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity, such as using catalysts and controlling temperature and pressure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit tyrosine kinases, which are involved in signal transduction pathways that regulate cell growth and differentiation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

Several derivatives share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents:

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-chlorophenyl (×2), methyl Enhanced planarity; potential for hydrophobic interactions
2-[(2-Furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Furylmethyl, thiazolidinone, phenylethyl Thioxo group may improve solubility; thiazolidinone moiety introduces rigidity
7-(3,4-Dimethoxyphenyl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl, tetrahydropyridinyl Methoxy groups enhance electron density; tetrahydropyridine improves bioavailability

Pyrimidine Derivatives with Chlorophenyl Substituents

Compounds with chlorophenyl groups but divergent cores:

Compound Name Core Structure Key Substituents Notable Properties
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine () Pyrrolo-thiazolo-pyrimidine Chlorophenyl, methoxyphenyl, triazolyl Extended π-system enhances intercalation potential; triazole improves metal-binding capacity
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidine Chlorophenyl, dipentylamino, phenyl Dipentylamino group increases lipophilicity; ester functionality aids derivatization
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one () Thieno[2,3-d]pyrimidin-4-one Chlorophenyl, fluorophenyl, propenyl Fluorophenyl enhances metabolic stability; thieno-pyrimidine core broadens absorption

Biological Activity

The compound 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) through a synthesis of available research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H15ClN4O
  • Molecular Weight : 344.78 g/mol
  • IUPAC Name : 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The compound's structure features a pyrido-pyrimidine core with substituents that may influence its biological activity.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for several enzymes. Studies have demonstrated that pyrimidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The inhibition of urease has also been noted in related compounds, indicating a broader pharmacological profile that could include anti-inflammatory effects .

Antiviral Properties

Recent advances in heterocyclic compounds have highlighted their antiviral potentials. Compounds structurally related to the target have shown promise against viruses such as HSV and SARS-CoV-2 . The mechanism often involves interference with viral replication processes, which may be applicable to the target compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Chlorophenyl Substituents : The presence of chlorophenyl groups has been associated with enhanced binding affinity to biological targets.
  • Pyridine and Pyrimidine Rings : These heterocycles are known to contribute significantly to the pharmacokinetic properties and biological interactions of compounds.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to strong against bacteria
Enzyme InhibitionAChE and urease inhibitors
AntiviralEffective against HSV and others

Case Studies

  • Antibacterial Screening : A study evaluating various pyrimidine derivatives found that those with similar structural features exhibited significant antibacterial activity against multiple strains, suggesting that the target compound may share this characteristic .
  • Enzyme Inhibition Research : An investigation into enzyme inhibitory activities revealed that certain pyrido-pyrimidine derivatives effectively inhibited AChE, highlighting a potential therapeutic application for cognitive disorders .

Q & A

Basic: What are the established synthetic routes for preparing this compound, and what catalytic systems are effective?

Answer:
The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates . Key steps include:

  • Cyclization: Nitro groups are reduced in situ to generate reactive intermediates.
  • Catalyst Optimization: Pd(OAc)₂ with ligands like Xantphos enhances yield (70–85%) under mild conditions (80°C, 12–24 hours).
  • Solvent Choice: DMF or toluene improves reaction homogeneity.
    Alternative routes involve condensation of 4-chloroaniline derivatives with pyrimidinone precursors in dichloromethane under basic conditions (e.g., NaOH), achieving ~99% purity post-crystallization .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography: Resolves stereochemistry and confirms the (1E)-imino configuration. Mean C–C bond precision of 0.004–0.005 Å ensures accuracy .
  • HPLC-PDA: Validates purity (>98%) and detects byproducts using C18 columns with acetonitrile/water gradients .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.1 ppm) and imine carbons (δ 160–165 ppm) confirm substitution patterns.
    • IR: Stretching bands at 1670 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=N) verify core functionality .

Advanced: How can researchers design assays to evaluate biological activity?

Answer:

  • Antimicrobial Screening: Use microdilution assays (MIC determination) against S. aureus and C. albicans with compound concentrations (1–256 µg/mL) .
  • Anticancer Profiling: Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 48-hour exposure. IC₅₀ values <10 µM suggest therapeutic potential .
  • Structural Analogs: Compare activity with dichloroaniline derivatives to identify SAR trends, focusing on halogen substitution’s role in membrane permeability .

Advanced: How should contradictions in spectroscopic data be resolved during characterization?

Answer:

  • Cross-Validation: Pair NMR/IR with X-ray data to resolve ambiguities (e.g., imine vs. enamine tautomers) .
  • Computational Methods: DFT calculations (B3LYP/6-31G*) predict NMR shifts and optimize geometry, aligning with experimental data .
  • Crystallographic Disorder: For disordered regions (e.g., methyl groups), refine occupancy factors and apply restraints in SHELXL .

Advanced: What strategies improve reaction yield and scalability?

Answer:

  • Catalyst Loading: Reduce Pd(OAc)₂ to 2 mol% while maintaining >70% yield via ligand-assisted turnover .
  • Microwave-Assisted Synthesis: Shorten reaction time (2–4 hours vs. 24 hours) with comparable yields .
  • Workup Optimization: Use silica gel chromatography (hexane:EtOAc 3:1) for purification, avoiding prolonged exposure to moisture .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Storage: Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation .
  • Spill Management: Neutralize with activated carbon and dispose via hazardous waste channels .

Advanced: How can computational modeling predict solubility and stability?

Answer:

  • Solubility Parameters: Use Hansen solubility spheres (via COSMO-RS) to identify optimal solvents (e.g., DMSO, ethanol) .
  • Degradation Pathways: Molecular dynamics (MD) simulations at 298 K predict hydrolysis susceptibility at the imine bond under acidic conditions (pH <4) .
  • LogP Calculation: Predict octanol-water partition coefficients (e.g., LogP ~3.2) to guide formulation for in vivo studies .

Advanced: How to address discrepancies in biological activity across studies?

Answer:

  • Assay Standardization: Normalize cell viability protocols (e.g., ATP-based assays vs. MTT) to minimize variability .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to observed effects.
  • Species-Specific Activity: Test across multiple cell lines (e.g., human vs. murine) to validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.